2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
Overview
Description
“2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” is a chemical compound with the molecular formula C11H9FN2O and a molecular weight of 204.2 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” were not found, similar compounds have been synthesized from 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, and substituted anilines or substituted benzylamines .Molecular Structure Analysis
The molecular structure of “2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
While specific chemical reactions involving “2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” were not found, similar pyrazole-bearing compounds are known for their diverse pharmacological effects .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” include a molecular weight of 204.2 . It is a powder stored at room temperature .Scientific Research Applications
Antileishmanial and Antimalarial Activities
2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde: has been utilized in the synthesis of hydrazine-coupled pyrazole derivatives, which exhibit potent antileishmanial and antimalarial activities . These derivatives have shown significant promise in inhibiting the growth of Leishmania aethiopica and suppressing Plasmodium berghei in infected mice. The compound’s efficacy was validated through molecular docking studies, highlighting its potential as a pharmacophore for developing new antileishmanial and antimalarial agents.
Magnetic Properties in Metal Complexes
The compound serves as a precursor for the synthesis of fluorinated pyrazolyl-substituted nitronyl nitroxide radicals . These radicals, when coordinated with transition metal ions, form heterospin complexes with intriguing magnetic properties. Such complexes are of interest for their potential applications in the development of multi-spin systems for advanced magnetic materials.
Biological Properties
Pyrazole scaffolds, including those derived from the compound , are known for their broad spectrum of biological properties . These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities. This makes them valuable in pharmaceutical research and development for a variety of therapeutic applications.
Antimicrobial Agents
Derivatives of this compound have been explored for their potential as antimicrobial agents . Molecular docking studies of these derivatives have shown promising results against a range of microbial threats. This research is crucial in the ongoing battle against drug-resistant strains of bacteria and other pathogens.
properties
IUPAC Name |
2-fluoro-4-(1-methylpyrazol-4-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-10(5-13-14)8-2-3-9(7-15)11(12)4-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKSFQWPPNSCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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